Benzene, 1,4-bis(ethoxymethyl)-

Description

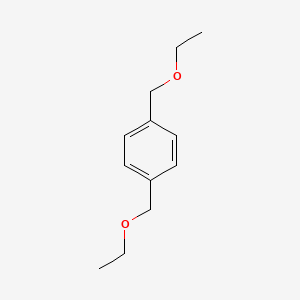

Benzene, 1,4-bis(ethoxymethyl)- is a substituted aromatic compound featuring two ethoxymethyl (-CH₂OCH₂CH₃) groups at the 1,4-positions of the benzene ring.

Properties

CAS No. |

112039-24-4 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1,4-bis(ethoxymethyl)benzene |

InChI |

InChI=1S/C12H18O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

FYFNKGINBOBCKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=C(C=C1)COCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1,4-Bis(hydroxymethyl)benzene with Ethyl Chloride

The most widely documented method involves the alkylation of 1,4-bis(hydroxymethyl)benzene (BHMB) using ethyl chloride in the presence of inorganic bases and phase transfer catalysts (PTCs). This approach leverages nucleophilic substitution under mild conditions to minimize side reactions.

Reaction Mechanism

The hydroxyl groups of BHMB are deprotonated by a strong base (e.g., NaOH or KOH), forming alkoxide intermediates. Ethyl chloride then undergoes an SN2 reaction with the alkoxide, replacing the hydroxyl group with an ethoxymethyl moiety. The phase transfer catalyst, typically tetrabutylammonium bromide (TBAB), facilitates the migration of reactants between aqueous and organic phases, enhancing reaction efficiency.

Experimental Protocol

A representative procedure involves:

- Reactants : BHMB (1 mol), ethyl chloride (4–8 mol excess), NaOH (2.5 mol), TBAB (0.05 mol).

- Solvent : Water-toluene biphasic system.

- Conditions : 50–90°C for 6–12 hours under reflux.

- Yield : 75–85% after distillation.

Table 1: Optimization of Alkylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ethyl chloride ratio | 4:1 to 8:1 (vs BHMB) | ↑ Excess → ↑ Yield (plateau at 8:1) |

| Temperature | 70–80°C | >80°C → Byproduct formation |

| PTC concentration | 0.05–0.1 mol% | Higher → Faster kinetics |

Williamson Ether Synthesis via Dihalide Intermediates

This two-step method first converts BHMB to 1,4-bis(chloromethyl)benzene (BCMB), followed by ethoxylation.

Acid-Catalyzed Transetherification

Lewis acids like Fe(OTf)₃ enable direct etherification of benzyl alcohols with ethanol, bypassing intermediate halides.

Reaction Setup

- Catalyst : Fe(OTf)₃ (5 mol%) with NH₄Cl (5 mol%).

- Solvent : Dichloromethane.

- Conditions : 45°C for 4–6 hours under open atmosphere.

Metallic Sodium-Mediated Alkylation

A patent-pending method employs emulsified sodium in diethylene glycol monomethyl ether (DGME) as both solvent and catalyst.

Procedure Highlights

- Sodium dispersion : 2.3 eq Na emulsified in DGME at 100–120°C.

- BHMB addition : Slow addition over 2 hours to control exotherm.

- Ethyl chloride : Introduced in gaseous form at 1.5 bar pressure.

- Yield : 82% with >99% purity after vacuum distillation.

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Intensity | Scalability |

|---|---|---|---|---|

| Alkylation (PTC) | 85 | 98 | Moderate | Industrial |

| Williamson Synthesis | 72 | 95 | High | Lab-scale |

| Transetherification | 88 | 97 | Low | Pilot-scale |

| Na-Mediated | 82 | 99 | Moderate | Industrial |

Byproduct Management and Purification

Common byproducts include mono-ethoxylated intermediates (5–12%) and oligomeric ethers (3–8%). Effective strategies include:

- Distillation : Fractional distillation at 0.05–0.1 mbar (bp 93–94°C).

- Crystallization : Hexane/ethyl acetate (4:1) at −20°C removes polar impurities.

- Chromatography : Silica gel column with petroleum ether eluent for analytical-grade product.

Scientific Research Applications

Benzene, 1,4-bis(ethoxymethyl)- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and resins.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding aromatic substitution mechanisms.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(ethoxymethyl)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The ethoxymethyl groups activate the benzene ring towards electrophilic attack, facilitating the formation of substituted derivatives. The pathways involved include the formation of a sigma complex followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

a. Benzene, 1,4-bis(methoxymethyl)- (CAS 6770-38-3)

b. 1,4-Diethylbenzene (CAS 105-05-5)

c. 1,4-Divinylbenzene (CAS 105-06-6)

- Structure : Vinyl (-CH=CH₂) groups.

- Thermodynamics: Lower boiling point (~342–344 K) due to reduced molecular weight (130.19 g/mol) and non-polar substituents .

- Key Differences : Ethoxymethyl groups offer greater steric bulk and oxidative stability compared to reactive vinyl groups.

Physical and Chemical Properties

Electronic and Reactivity Profiles

- Electron-Donating Effects : Ethoxymethyl groups donate electrons via the ether oxygen, activating the benzene ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., nitro in ) .

- Theoretical Insights: Studies on bis(carboxy) derivatives (–12) highlight how substituent electronegativity impacts polarizability. Ethoxymethyl’s moderate polarity may enhance nonlinear optical properties compared to alkyl or vinyl analogs.

Q & A

Q. How can theoretical methods be applied to determine the molecular geometry and electronic properties of Benzene, 1,4-bis(ethoxymethyl)-?

Methodological Answer: The molecular geometry and electronic properties can be optimized using quantum chemical calculations. For example, Gaussian03 software with basis sets like 6-31G (augmented with polarization functions) is effective for geometry optimization. Hartree-Fock (HF), Density Functional Theory (DFT) with B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly used. These methods calculate dipole moments, polarizabilities, and hyperpolarizabilities, critical for understanding electronic structure and nonlinear optical properties .

Q. What experimental techniques are suitable for characterizing the thermodynamic properties of Benzene, 1,4-bis(ethoxymethyl)-?

Methodological Answer: Thermodynamic properties such as boiling/melting points and vapor pressures can be determined via gas chromatography (GC) with capillary columns (e.g., DB-1MS or OV-101) and retention index analysis. Differential scanning calorimetry (DSC) measures phase transitions, while reaction calorimetry quantifies enthalpy changes. For example, Antoine equation parameters derived from vapor pressure data can predict phase behavior .

Q. How can Benzene, 1,4-bis(ethoxymethyl)- act as a chelating agent for metal ions, and how is this studied?

Methodological Answer: The ethoxymethyl groups may coordinate metal ions, altering spectral properties. UV-Vis and fluorescence spectroscopy track changes in absorption/emission maxima and intensity upon metal binding. Computational studies (e.g., MP2/6-31G) predict binding affinities by analyzing electron density redistribution and orbital interactions. Experimental validation includes titration calorimetry to measure binding constants .

Advanced Research Questions

Q. How do electronic correlation effects influence the polarizability and hyperpolarizability of Benzene, 1,4-bis(ethoxymethyl)-?

Methodological Answer: Electronic correlation (EC) significantly impacts nonlinear optical properties. MP2 calculations capture EC effects better than HF or DFT. For instance, MP2/6-31G reduces errors in polarizability anisotropy (Δα) by >100% compared to HF. Basis sets with polarization functions (e.g., 6-31G**) improve accuracy by refining electron distribution. Validation involves comparing calculated vs. experimental β (first hyperpolarizability) values, though experimental data may require extrapolation from analogous compounds .

Q. How can contradictions in polarizability data from different computational methods (HF vs. DFT vs. MP2) be resolved?

Methodological Answer: Discrepancies arise due to varying treatment of EC. HF underestimates EC, while MP2 includes partial correlations. A tiered approach is recommended:

Benchmarking: Compare results with high-level methods (e.g., CCSD(T)) for small analogs.

Error Analysis: Quantify basis set superposition errors (BSSE) via counterpoise correction.

Hybrid Methods: Use DFT-B3LYP for cost-effective EC approximation.

Validation: Cross-check with spectroscopic data (e.g., Raman activity) to identify reliable methods .

Q. What strategies optimize the synthesis of Benzene, 1,4-bis(ethoxymethyl)- for high-purity applications in materials science?

Methodological Answer: Synthetic routes include Friedel-Crafts alkylation of benzene with ethoxymethyl chloride. Key parameters:

- Catalyst Selection: Lewis acids (e.g., AlCl₃) enhance regioselectivity.

- Reaction Monitoring: GC-MS tracks intermediates and byproducts (e.g., isomers).

- Purification: Fractional distillation (using columns with >50 theoretical plates) isolates the 1,4-isomer. Purity is confirmed via NMR (¹H/¹³C) and elemental analysis .

Q. How can photochemical degradation pathways of Benzene, 1,4-bis(ethoxymethyl)- be analyzed?

Methodological Answer: Steady-state photolysis (e.g., 254 nm UV in acetonitrile) identifies degradation products via HPLC-MS. Radical intermediates (e.g., ethoxymethyl radicals) are trapped using spin traps (e.g., DMPO) and analyzed via EPR. Computational TD-DFT predicts excited-state dynamics and bond dissociation energies. Acid generation during photolysis is quantified via titration and correlated with sulfonic acid byproducts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.